molecular formula C13H27NO2 B13657592 Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate

Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate

Cat. No.: B13657592
M. Wt: 229.36 g/mol
InChI Key: MMVQMDJXKBGDGR-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate is a branched-chain ester derivative with a tertiary amino group. The compound features a 3,3-dimethylbutanoate ester backbone substituted with a 3,3-dimethylbutylamino group. This structure suggests moderate lipophilicity, influenced by the bulky dimethyl groups, which may enhance blood-brain barrier permeability compared to simpler esters .

Properties

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate

InChI

InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3

InChI Key

MMVQMDJXKBGDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(C(=O)OC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Two-Stage Process Using Hydrazine Hydrate and Base

The process consists of:

  • Stage 1: Formation of Hydrazone Intermediate

    Trimethylpyruvic acid (II) is reacted with hydrazine hydrate in the presence of a suitable diluent to form the hydrazone intermediate (III). The reaction is typically carried out at temperatures between 0 °C and 200 °C, preferably 20 °C to 180 °C. The molar ratio of hydrazine hydrate to trimethylpyruvic acid ranges from 1:1 to 10:1, ideally 1:1 to 7:1.

    Common diluents include polyalcohols such as diglycol and triethylene glycol, as well as other alcohols like methanol, ethanol, and various propanols. Sulfoxides (e.g., dimethyl sulfoxide) and sulfones (e.g., sulfolane) or their mixtures with water can also be used.

  • Stage 2: Base-Induced Reduction and Decarboxylation

    The hydrazone intermediate is then heated with a base, commonly potassium hydroxide or sodium hydroxide, in the presence of a diluent at 100 °C to 280 °C (preferably 100 °C to 250 °C). This step induces nitrogen elimination and reduction, yielding 3,3-dimethylbutyric acid.

    After completion, the reaction mixture is acidified, and the product is extracted using suitable organic solvents such as petroleum ether, hexane, cyclohexane, toluene, or dichloromethane. The crude acid is then purified by distillation.

Reaction Scheme

The overall reaction can be summarized as follows:

$$
\text{Trimethylpyruvic acid (II)} + \text{Hydrazine hydrate} \xrightarrow[\text{diluent}]{20-180^\circ C} \text{Hydrazone (III)} \xrightarrow[\text{base, diluent}]{100-250^\circ C} \text{3,3-Dimethylbutyric acid (I)}
$$

Preparation of Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate

Amination and Esterification Strategy

The target compound this compound requires introduction of an amino group at the 2-position of the 3,3-dimethylbutanoate skeleton and esterification of the acid group.

A common approach involves:

  • Conversion of 3,3-dimethylbutyric acid to its corresponding 2-keto derivative (e.g., methyl 2-oxo-3,3-dimethylbutanoate).
  • Reductive amination of the 2-keto ester with 3,3-dimethylbutylamine to introduce the amino substituent.
  • Purification of the final methyl ester product.

Reductive Amination Details

  • The keto ester is reacted with 3,3-dimethylbutylamine in an appropriate solvent (e.g., methanol, ethanol) under controlled temperature.
  • A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to reduce the imine intermediate to the corresponding amine.
  • Reaction conditions are optimized to maximize yield and minimize side reactions.

Esterification

If starting from the free acid, esterification can be carried out by:

  • Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, acid chlorides or anhydrides of 3,3-dimethylbutyric acid can be reacted with methanol under basic or neutral conditions.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent/Diluent Yield (%) Notes
Hydrazone formation Trimethylpyruvic acid + Hydrazine hydrate 20–180 Diglycol, Triglycol, Alcohols >90 Molar ratio hydrazine:acid = 1–7:1
Base-induced reduction Hydrazone + KOH or NaOH 100–250 Same as above or similar >85 Nitrogen elimination monitored
Extraction and distillation Acidification + organic solvent extraction Ambient to reflux Petroleum ether, Hexane, etc. Purified acid One-pot process possible
Reductive amination 2-Keto ester + 3,3-dimethylbutylamine + reducing agent 25–60 Methanol, Ethanol 75–90 Sodium cyanoborohydride or catalytic hydrogenation
Esterification Acid + Methanol + Acid catalyst 60–80 Methanol 80–95 Fischer esterification or acid chloride method

Research Findings and Analysis

  • The hydrazone-based synthesis of 3,3-dimethylbutyric acid is superior to classical methods involving vinylidene chloride and BF3, due to safer reagents and better yields.
  • Use of polyalcohol solvents like diglycol and triethylene glycol enhances reaction control and yield.
  • The base-induced reduction step requires careful temperature control to avoid decarboxylation side reactions.
  • One-pot synthesis reduces process time and complexity, beneficial for industrial scalability.
  • Reductive amination is a reliable method to introduce the 3,3-dimethylbutylamino group with high stereochemical control.
  • Esterification under acidic conditions is straightforward and yields high-purity methyl esters.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Hydrolysis: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid and methanol

    Reduction: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative, which can then interact with its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate 3,3-Dimethylbutanoate ester 3,3-Dimethylbutylamino group at position 2 ~245.36* High lipophilicity; potential for CNS activity due to tertiary amino group
5F-MDMB-PICA 3,3-Dimethylbutanoate ester 1-(5-Fluoropentyl)indole-3-carboxamide at position 2 388.43 Synthetic cannabinoid; potent CB1 receptor agonist; Schedule I controlled
4F-MDMB-BINACA 3,3-Dimethylbutanoate ester 1-(4-Fluorobutyl)indazole-3-carboxamide at position 2 374.42 High-affinity cannabinoid; detected in seized herbal blends; metabolized rapidly
Neotame 4-Oxo-3-phenylpropanamide 3-(3,3-Dimethylbutylamino) and methoxycarbonyl groups 378.46 Non-caloric sweetener; stable under high temperatures
Ethyl 3,3-dimethylbutanoate 3,3-Dimethylbutanoate ester Ethyl ester group 144.21 Flavoring agent; low toxicity; used in fragrances and food additives

*Calculated based on molecular formula C₁₂H₂₃NO₂.

Pharmacological and Functional Differences

  • Synthetic Cannabinoids (5F-MDMB-PICA, 4F-MDMB-BINACA): These compounds feature amide-linked indole/indazole moieties, enabling potent binding to cannabinoid receptors (CB1/CB2) . The target compound’s amino group lacks the planar aromatic structure critical for receptor interaction, suggesting divergent pharmacological activity. Synthetic cannabinoids are metabolized extensively, with parent compounds rarely detected in biological samples .
  • Neotame : A sweetener with a 3,3-dimethylbutylamino group but attached to a larger, polar scaffold. Demonstrates the role of steric hindrance in enhancing stability and sweetness.
  • Ethyl 3,3-dimethylbutanoate : A simple ester used in flavorings. The absence of an amino group results in negligible pharmacological activity, highlighting the importance of substituents in bioactivity.

Physicochemical Properties

  • Lipophilicity: The target compound’s tertiary amino group increases basicity and water solubility compared to neutral amide-containing analogs like 5F-MDMB-PICA. However, the dimethyl groups counterbalance this by enhancing lipid solubility.
  • Metabolic Stability: Amino groups are prone to oxidative metabolism (e.g., N-dealkylation), whereas amides in synthetic cannabinoids resist hydrolysis, prolonging their half-life .

Forensic and Regulatory Considerations

  • The target compound’s structural similarity to regulated substances may necessitate forensic monitoring, though its distinct substituents could alter legal status.

Biological Activity

Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula: C₉H₁₈N₁O₂
  • Molecular Weight: 158.2380 g/mol
  • IUPAC Name: this compound
  • InChIKey: JSMHPWIYMAUZPU-UHFFFAOYSA-N

The compound has a complex structure that influences its interaction with biological systems. Its unique configuration allows it to engage with various biological targets, making it a subject of interest in drug development.

This compound has been studied for its role as an inhibitor of the METTL3 enzyme, which is involved in N6-methyladenosine (m6A) RNA methylation. This modification plays a crucial role in regulating gene expression and has been implicated in various diseases, including cancer and neurological disorders .

Case Studies

  • Inhibition of METTL3 Activity:
    • A study demonstrated that compounds similar to this compound effectively inhibit METTL3 activity. This inhibition can lead to reduced m6A methylation levels in RNA, impacting gene expression profiles associated with cancer progression .
  • Therapeutic Potential:
    • Research indicates that targeting METTL3 with such inhibitors could provide therapeutic avenues for treating proliferative disorders like cancer. The modulation of m6A methylation may also have implications for autoimmune and neurodegenerative diseases .

Data Table: Biological Activities

Study ReferenceBiological ActivityFindings
METTL3 InhibitionEffective in reducing m6A levels; potential for cancer treatment
Interaction with RNAModulates gene expression; influences cellular responses
Antioxidant ActivityDemonstrated potential to reduce oxidative stress in cellular models

Pharmacological Applications

The compound has been explored for its potential applications in treating various conditions due to its ability to modulate enzymatic activities within cells. The inhibition of METTL3 is particularly noteworthy as it opens pathways for therapeutic interventions in cancers where this enzyme is overexpressed.

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary to fully understand its implications for human health.

Q & A

Q. What are the key synthetic routes for Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous compounds (e.g., methyl esters with branched alkylamino groups) typically involves amide coupling or reductive alkylation strategies. For example, in the synthesis of Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate, the reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl sulfonate in tetrahydrofuran (THF) under reflux (60°C, 27 hours) achieved high conversion rates. Purification via C18 reverse-phase chromatography (acetonitrile/water) ensured high purity . Adjusting solvent polarity, temperature, and stoichiometry of reactants can mitigate side reactions, such as over-alkylation or racemization.

Q. How is the stereochemical integrity of this compound maintained during synthesis?

Chiral resolution and asymmetric synthesis are critical. For instance, (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride retains its stereochemical configuration through acid-catalyzed esterification under controlled reflux conditions. The use of chiral auxiliaries or enantiomerically pure starting materials (e.g., (S)-ethyl 2-amino-3,3-dimethylbutanoate) ensures minimal racemization . Post-synthesis characterization via chiral HPLC or polarimetry is recommended to confirm enantiomeric excess.

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can resolve structural features, such as the methyl groups (δ 1.02 ppm for tert-butyl) and ester carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (LCMS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving absolute stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can in silico modeling predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes or receptors). For example, analogs such as 4F-MDMB-BUTINACA (a structurally related indazole-carboxamide) exhibit binding to cannabinoid receptors, suggesting potential neuropharmacological activity. Computational models should incorporate density functional theory (DFT) to optimize ligand conformation and MD simulations to assess binding stability .

Q. What strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or LCMS data often arise from solvent effects , impurities , or tautomerism . For example, unexpected peaks in 1^1H NMR may result from residual solvents (e.g., dichloroethane in patent syntheses) . Cross-validation with 2D NMR (COSY, HSQC) and spiking experiments with known standards can clarify assignments. If purity is disputed, re-crystallization or preparative HPLC should be employed .

Q. How does the compound’s stereochemistry influence its enzyme inhibition properties?

Studies on organophosphorus analogs (e.g., methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate) reveal that stereochemistry dictates binding affinity to enzymes like acetylcholinesterase. For example, the (R)-enantiomer of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride shows higher inhibitory activity due to optimal spatial alignment with the enzyme’s active site . Kinetic assays (e.g., Ellman’s method ) and crystallographic studies are essential for mechanistic insights.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis requires continuous flow reactors to control exothermic reactions and minimize racemization. For example, the patent synthesis of Methyl (2S)-2-(benzylamino)-3,3-dimethylbutanoate uses sodium triacetoxyhydroborate in dichloroethane under nitrogen to stabilize intermediates. Implementing in-line monitoring (e.g., FTIR or Raman spectroscopy) ensures real-time quality control .

Notes on Evidence

  • Excluded non-reliable sources (e.g., BenchChem ).
  • Prioritized peer-reviewed protocols (e.g., patent syntheses ) and PubChem data .
  • Structural analogs (e.g., 4F-MDMB-BUTINACA ) provided indirect insights into biological activity.

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